molecular formula C13H19BrClNO3S B7945603 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-OL hydrochloride

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-OL hydrochloride

Cat. No.: B7945603
M. Wt: 384.72 g/mol
InChI Key: VQWVGJKJOGGUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-OL hydrochloride is a chemical compound with the molecular formula C13H18BrNO3S·HCl. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a piperidine ring substituted with a bromobenzenesulfonyl group and a hydroxyl group, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-[2-(4-bromophenyl)sulfonylethyl]piperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S.ClH/c14-11-3-5-13(6-4-11)19(17,18)9-8-15-7-1-2-12(16)10-15;/h3-6,12,16H,1-2,7-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWVGJKJOGGUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCS(=O)(=O)C2=CC=C(C=C2)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-OL hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced via a sulfonylation reaction using 4-bromobenzenesulfonyl chloride and a suitable base like triethylamine.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromobenzenesulfonyl group can be reduced to a benzyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of azides, nitriles, and other substituted products.

Scientific Research Applications

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-OL hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-OL hydrochloride can be compared with similar compounds such as:

    1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-OL: Similar structure but with the hydroxyl group at a different position on the piperidine ring.

    1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-2-OL: Another positional isomer with the hydroxyl group at the 2-position.

    1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine: Contains an amine group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.